synthesis mechanism of 5,10,15,20-tetra-2-thienyl-porphine
synthesis mechanism of 5,10,15,20-tetra-2-thienyl-porphine
An In-depth Technical Guide to the Synthesis of 5,10,15,20-tetra-2-thienyl-porphine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,10,15,20-tetra-2-thienyl-porphine, a meso-substituted porphyrin with significant potential in materials science and medicinal chemistry. We delve into the foundational principles of porphyrin synthesis, critically evaluating the evolution from classical, high-temperature methods to the contemporary, high-yield Lindsey synthesis performed under mild, equilibrium conditions. The core of this guide is a detailed, field-proven protocol for the rational synthesis, purification, and characterization of the target compound. Mechanistic insights are provided to explain the causality behind critical experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction: The Allure of Thienyl-Porphyrins
Porphyrins and their derivatives are a class of tetrapyrrolic macrocycles fundamental to a vast array of biological functions, from oxygen transport by heme in hemoglobin to light harvesting by chlorophyll in photosynthesis.[1] Their synthetic analogues, particularly meso-substituted porphyrins, have garnered intense interest due to their robust chemical nature, unique photophysical properties, and versatile platform for functionalization.[2]
Among these, 5,10,15,20-tetra-2-thienyl-porphine (H₂TThP) stands out. The incorporation of electron-rich thiophene moieties at the meso positions significantly influences the electronic structure of the porphyrin core. This substitution leads to red-shifted absorption bands and modified redox potentials compared to their tetraphenylporphyrin (TPP) counterparts, properties that are highly desirable for applications in dye-sensitized solar cells, photodynamic therapy (PDT), and catalysis.[3][4] The planarity of the thienyl groups relative to the macrocycle enhances π-conjugation, further tuning its electronic and photophysical characteristics.[3] This guide offers the necessary expertise to synthesize this valuable compound efficiently and with high purity.
The Evolution of a Synthesis: From Brute Force to Finesse
The synthesis of meso-substituted porphyrins is conceptually a straightforward condensation of four pyrrole units with four aldehyde molecules. However, the practical reality has evolved significantly over the past century.
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The Rothemund Reaction: First reported in 1935, this method involved heating pyrrole and an aldehyde in a sealed bomb at high temperatures (e.g., 150 °C) for extended periods.[5][6] The yields were often very low, and the harsh conditions limited the scope to only the most robust aldehydes.[5]
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The Adler-Longo Method: A significant improvement was developed in the 1960s by Adler and Longo.[7] This one-pot approach involves refluxing the pyrrole and aldehyde in propionic acid (141 °C) open to the air.[6] The acid serves as both the catalyst and solvent, while atmospheric oxygen acts as the oxidant for the porphyrinogen intermediate. While simpler and offering improved yields of up to 20%, the high temperatures can still lead to side reactions and decomposition of sensitive substrates.[5][8]
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The Lindsey Synthesis: The current state-of-the-art is the Lindsey synthesis, developed in 1986.[5][9] This rational, two-step methodology is based on a deeper understanding of the reaction mechanism. It recognizes that the formation of the tetraphenylporphyrinogen intermediate is a reversible, thermodynamically controlled process.[1][5] The key is to allow the condensation of pyrrole and aldehyde to reach equilibrium under mild, room-temperature conditions before introducing an oxidant to irreversibly convert the porphyrinogen to the desired porphyrin.[6] This approach, conducted at high dilution to favor intramolecular cyclization over intermolecular polymerization, dramatically improves yields (30-40% or higher) and accommodates a much wider variety of functional groups.[5][7]
The Core Mechanism: A Stepwise Assembly
The synthesis of H₂TThP via the Lindsey method proceeds through two distinct phases: acid-catalyzed condensation to form a non-aromatic intermediate, followed by oxidation to yield the final conjugated macrocycle.
Step 1: Acid-Catalyzed Condensation to Porphyrinogen
The reaction is initiated by the acid-catalyzed electrophilic substitution of the pyrrole ring with protonated 2-thiophenecarboxaldehyde. This process occurs sequentially, forming polypyrromethane chains. The crucial step is the cyclization of the open-chain tetrapyrrolic intermediate into the macrocyclic porphyrinogen. This cyclization is reversible and thermodynamically favored under high dilution.[5]
Step 2: Oxidation to Porphyrin
The porphyrinogen intermediate contains six sp³-hybridized carbon atoms (four meso carbons and two pyrrolic β-carbons) and lacks the aromaticity of the final product. It is readily oxidized to the stable, aromatic porphyrin macrocycle. This oxidation involves the removal of six hydrogen atoms and is an irreversible process that drives the entire synthesis to completion.[10] Mild chemical oxidants are employed to perform this transformation cleanly without degrading the newly formed porphyrin.
Caption: General mechanism for the two-step Lindsey porphyrin synthesis.
Experimental Protocol: The Lindsey Synthesis of H₂TThP
This section provides a detailed, step-by-step methodology for the synthesis of 5,10,15,20-tetra-2-thienyl-porphine.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| Pyrrole | C₄H₅N | 67.09 | 109-97-7 | Must be freshly distilled before use. |
| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 98-03-3 | Reagent grade, use as received. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reagent grade. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Reagent grade. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.01 | 84-58-2 | High-purity oxidant. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | For neutralization. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh). |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of H₂TThP.
Part A: Condensation
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To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1 L of anhydrous dichloromethane (DCM).
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Add 2-thiophenecarboxaldehyde (0.90 mL, 10 mmol) and freshly distilled pyrrole (0.69 mL, 10 mmol) to the DCM. Causality: Equimolar concentrations are optimal for maximizing the yield of the desired A₄-type porphyrin.[11] The high dilution (0.01 M) is critical to favor the intramolecular cyclization of the tetrapyrromethane intermediate over intermolecular polymerization, which would lead to linear oligomers.[5][9]
-
Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen. Causality: The condensation must proceed under an inert atmosphere to prevent premature and uncontrolled oxidation of the porphyrinogen, which can lead to lower yields and the formation of chlorin byproducts.[6]
-
Shield the flask from light using aluminum foil. Add trifluoroacetic acid (TFA) (0.38 mL, 5 mmol). Causality: A strong acid catalyst like TFA is required to activate the aldehyde for electrophilic attack on the pyrrole ring. A sub-stoichiometric amount is sufficient to catalyze the reaction without promoting excessive side reactions.[7]
-
Stir the reaction mixture vigorously at room temperature for 2 hours under a positive pressure of nitrogen. The solution will gradually darken.
Part B: Oxidation and Workup
-
After the condensation period, remove the nitrogen inlet and add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.70 g, 7.5 mmol) in 20 mL of DCM. Causality: DDQ is a powerful and efficient oxidant for converting the porphyrinogen to the porphyrin.[5] An excess is used to ensure the complete and rapid irreversible oxidation of the intermediate.
-
Stir the mixture in a flask open to the air for an additional 1 hour. The solution should turn a deep purple/black color.
-
Add triethylamine (TEA) (~2 mL) to neutralize the TFA catalyst.
-
Remove the solvent using a rotary evaporator to obtain a dark solid residue.
Part C: Purification
-
Prepare a silica gel column (approx. 4 cm diameter, 20 cm length) using DCM as the eluent.
-
Dissolve the crude solid in a minimal amount of DCM and load it onto the column.
-
Elute the column with DCM. A fast-running, dark purple band contains the desired 5,10,15,20-tetra-2-thienyl-porphine. Collect this fraction.
-
Evaporate the solvent from the collected fraction to yield the product as a dark purple crystalline solid. Typical yields range from 25-35%.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized porphyrin.
UV-Visible Spectroscopy
The UV-Vis spectrum is the most characteristic signature of a porphyrin, arising from the extensive π-conjugated system. The spectrum is dominated by an intense Soret (or B) band near 400 nm and several weaker Q-bands between 500 and 700 nm.[12]
| Band | Typical λmax (in CHCl₃)[12] | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Soret | ~421 nm | > 300,000 |
| Q(IV) | ~517 nm | ~15,000 |
| Q(III) | ~553 nm | ~8,000 |
| Q(II) | ~593 nm | ~5,000 |
| Q(I) | ~650 nm | ~4,000 |
¹H NMR Spectroscopy
Proton NMR provides definitive structural confirmation. The key diagnostic signals for the free-base porphyrin are:
| Proton Type | Typical Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Integration |
| β-Pyrrolic (Hβ) | ~8.9 - 9.1 | singlet | 8H |
| Thienyl | ~7.5 - 8.2 | multiplets | 12H |
| Inner NH | ~ -2.8 to -3.0 | broad singlet | 2H |
The highly shielded signal for the inner N-H protons, appearing upfield of TMS, is a hallmark of the diatropic ring current of the aromatic porphyrin macrocycle.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the final product.
-
Chemical Formula: C₃₆H₂₂N₄S₄[13]
-
Molecular Weight: 638.85 g/mol [14]
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Expected m/z: [M+H]⁺ at ~639.08
Conclusion
The Lindsey synthesis provides a rational and highly effective pathway for the production of 5,10,15,20-tetra-2-thienyl-porphine. By understanding the underlying principles of thermodynamic equilibrium and stepwise conversion, researchers can reliably access this valuable compound in good yield and high purity. The distinct electronic properties imparted by the thienyl substituents make this porphyrin a compelling building block for advanced applications, from next-generation photosensitizers in drug development to components in molecular electronic devices.
References
- Rothemund reaction - Wikipedia. (n.d.).
- Kuppusamy, S., et al. (2021). Large-Scale Green Synthesis of Porphyrins. Molecules, 26(17), 5193.
- Crossley, M. J., Thordarson, P., Bannerman, J. P., & Maynard, P. J. (2003). A Convenient Procedure for Moderate-scale Rothemund Synthesis of Lipophilic Porphyrins: an Alternative to the Adler–Longo and Lindsey Methodologies. Journal of Porphyrins and Phthalocyanines, 7(01), 1-6.
- Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo Reactions Revisited: Synthesis of Tetraphenylporphyrins under Equilibrium Conditions. The Journal of Organic Chemistry, 52(5), 827-836.
- Rothemund-Lindsey Porphyrin Synthesis. (2015, November 5). Chem-Station Int. Ed.
- Garrido, M. S., et al. (2018). Synthesis and electronic properties of A3B-thienyl porphyrins: experimental and computational investigations. New Journal of Chemistry, 42(15), 12595-12604.
- D'Souza, F., & D'Souza, P. (2010). Thienyl—Appended porphyrins: Synthesis, photophysical and electrochemical properties, and their applications. Journal of Porphyrins and Phthalocyanines, 14(01), 1-21.
- Tetraphenylporphyrin - Wikipedia. (n.d.).
- Mao, B., Li, C., Wang, Q., & Shen, B. (2014). Advance in Synthesis Method and Reaction Mechanism for Tetraphenylporphyrin. Hans Journal of Chemical Engineering and Technology, 4(2), 59-65.
- Kumar, A., et al. (2020). Meso-tris(2-furyl/2-thienyl) substituted porphyrin–ferrocene ‘click’ conjugates: synthesis, experimental, and computational studies. New Journal of Chemistry, 44(47), 20739-20749.
- Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. (2021). ScholarWorks @ UTRGV.
- Tisoco, V. Z., et al. (2023). DNA-Interactive and Damage Study with meso-Tetra(2-thienyl)porphyrins Coordinated with Polypyridyl Pd(II) and Pt(II) Complexes. Molecules, 28(13), 5220.
- S, S., & A, H. (2014). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. International Journal of ChemTech Research, 6(1), 22-29.
- Lindsey, J. S. (2010). Synthetic Routes to meso-Patterned Porphyrins. Accounts of Chemical Research, 43(2), 300-311.
- Wiehe, A., et al. (2019). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 48(12), 3244-3286.
- Koifman, O. I., et al. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles, 6(1), 53-57.
- Elghamry, I., et al. (2020). Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. Arkivoc, 2020(7), 178-192.
- Dash, Z. S., et al. (2023). Synthesis, and Structural Characterization of 5,10,15,20-tetrakis-(2,6-dimethyl-4-fluorophenyl)porphyrinatoplatinum(II) for the. Journal of Chemical Crystallography, 53(4), 415-421.
- Synthesis of 5,10,15,20-tetraphenyl porphyrin. - ResearchGate. (n.d.).
- 5,10,15,20-Tetra-2-thienyl-Porphine. (n.d.). PubChem.
- Cornia, M., et al. (1994). An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 59(21), 6090-6091.
- 5,10,15,20-tetra-2-thienyl-porphine. (n.d.). PubChemLite.
- Synthesis of meso-Extended Tetraaryl Porphyrins. (2010). The Journal of Organic Chemistry, 75(15), 5120-5130.
- 5,10,15,20-tetra-2-thienyl-Porphine 22112-87-4 wiki. (n.d.). Guidechem.
- Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. (2007). International Journal of Molecular Sciences, 8(7), 697-708.
- [5,10,15,20-meso-Tetrakis(2-thienyl)porphyrinato-κN]copper(II). (2000).
- Tisoco, V. Z., et al. (2021). Photophysical, photooxidation, and biomolecule-interaction of meso-tetra(thienyl)porphyrins containing peripheral Pt(ii) and Pd(ii) complexes. Insights for photodynamic therapy applications. Dalton Transactions, 50(44), 16209-16220.
- Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. (2023). Molecules, 28(4), 1801.
- 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin. (n.d.). Sigma-Aldrich.
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Login – Faculdade de Ciências da Universidade de Lisboa [id.fc.ul.pt]
- 6. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 7. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. 5,10,15,20-Tetra-2-thienyl-Porphine | C36H22N4S4 | CID 135415698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
